2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-

NHPI Ester Radical Precursor Structure-Activity Relationship

2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-, also known as (2,5-dioxopyrrolidin-1-yl) 2-methoxybenzoate, is an N-(acyloxy)phthalimide (NHPI) ester derivative with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol. This compound is a key member of the NHPI ester class, which has emerged as a versatile platform for generating carbon- and nitrogen-centered radicals via single-electron transfer (SET) processes under thermal, photochemical, or electrochemical conditions.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 60586-99-4
Cat. No. B3059547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-
CAS60586-99-4
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C12H11NO5/c1-17-9-5-3-2-4-8(9)12(16)18-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
InChIKeyWVWBRWURYGFKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- (CAS 60586-99-4): An NHPI Ester Reagent for Radical Decarboxylative Coupling


2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-, also known as (2,5-dioxopyrrolidin-1-yl) 2-methoxybenzoate, is an N-(acyloxy)phthalimide (NHPI) ester derivative with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is a key member of the NHPI ester class, which has emerged as a versatile platform for generating carbon- and nitrogen-centered radicals via single-electron transfer (SET) processes under thermal, photochemical, or electrochemical conditions . It serves as a redox-active ester, primarily employed as a building block and radical precursor in modern synthetic methodologies for constructing complex molecular frameworks [1].

Why Generic Substitution Fails: The Critical Role of the 2-Methoxybenzoyl Group in NHPI Ester Reactivity for CAS 60586-99-4


The selection of an NHPI ester for radical-mediated transformations cannot be based on simple structural analogy. The electronic and steric nature of the acyl group on the NHPI core directly dictates the reduction potential and fragmentation kinetics, which are the primary determinants of reaction efficiency [1]. For 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-, the ortho-methoxy substituent on the benzoyl ring introduces a unique electronic and steric environment. This affects the stability of the transient radical intermediate and the overall rate of the decarboxylative fragmentation, a process known to be influenced by both the electronic nature of the substituent and the stability of the resulting radical [2]. Consequently, substituting it with a different NHPI ester (e.g., with a para-methoxybenzoyl or an unsubstituted benzoyl group) would lead to a different reduction potential and fragmentation profile, likely resulting in divergent reaction yields, selectivity, or the formation of undesired byproducts.

Quantitative Evidence for Differentiation: Comparative Data for 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- (CAS 60586-99-4)


Differentiation via Substituent Electronic Effects on NHPI Ester Fragmentation Behavior

Recent mechanistic studies utilizing density functional theory (DFT) calculations confirm that the fragmentation behavior of NHPI esters is directly influenced by the electronic nature of the substituent group on the acyl moiety [1]. While direct, head-to-head kinetic data for the 2-methoxybenzoyl derivative versus its unsubstituted or para-substituted analogs is not publicly available, this established electronic effect provides a class-level inference of differentiation. The ortho-methoxy group is expected to alter the electron density of the benzoyl carbonyl, thereby tuning the reduction potential of the N-O bond and the rate of the subsequent decarboxylative fragmentation.

NHPI Ester Radical Precursor Structure-Activity Relationship DFT Calculations

Differentiation by Ortho-Methoxy Effect in Benzoate Systems

Studies on the anodic oxidation of substituted benzoates, including 2-methoxybenzoate, in acetonitrile demonstrate that the ortho-methoxy group imparts distinct electrochemical behavior compared to other positional isomers [1]. While this study was not conducted on the NHPI ester itself, it provides supporting evidence for a unique electronic environment conferred by the 2-methoxybenzoyl moiety. This effect, characterized by altered oxidation potentials and reaction pathways, translates to a predictable difference in the reactivity of the corresponding NHPI ester.

Ortho effect Benzoate Electron transfer Reaction kinetics

Differentiation as a Solid, Bench-Stable Reagent

NHPI esters, as a class, are described as 'highly selective, easy-to-handle solids that are compatible with bioorthogonal reactions and parallel chemistry settings' . This is in contrast to other radical precursors which may be liquids, volatile, or require in situ generation. The compound 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-, with a molecular weight of 249.22 g/mol , is expected to share these beneficial physical properties, making it a convenient and reliable reagent for automated and high-throughput experimentation.

NHPI Ester Solid reagent Stability Parallel synthesis

Recommended Application Scenarios for 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- (CAS 60586-99-4)


Precursor for Photo- and Electrochemical Decarboxylative Couplings

As a redox-active NHPI ester, this compound is ideally suited for use as a radical precursor in light-driven and electrochemical decarboxylative cross-coupling reactions. The unique electronic properties of the 2-methoxybenzoyl group, as inferred from its class [1], may provide a tunable reduction potential, making it a candidate for optimizing reaction conditions in the synthesis of complex molecules, including natural products and medicinal chemistry targets .

Building Block for Library Synthesis in Medicinal Chemistry

The compound's utility as a solid, bench-stable reagent makes it an excellent building block for generating diverse molecular libraries. Its compatibility with parallel synthesis and bioorthogonal conditions, a hallmark of NHPI esters [1], allows for efficient incorporation of the 2-methoxybenzoyl motif into a variety of scaffolds for structure-activity relationship (SAR) studies. [1]

Use in Metal-Free and Sustainable Synthetic Methodologies

Given the class's demonstrated reactivity in metal-free decarboxylative couplings [1], this specific compound can be prioritized for developing greener, more sustainable synthetic routes. Its ability to generate radicals under mild photochemical or electrochemical conditions eliminates the need for toxic metal catalysts or harsh reagents, aligning with the principles of green chemistry. [1]

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